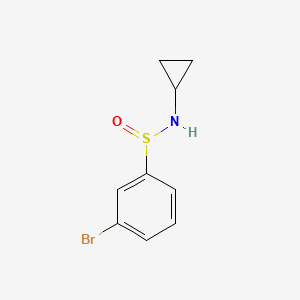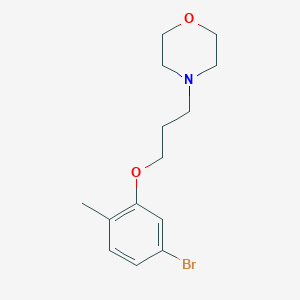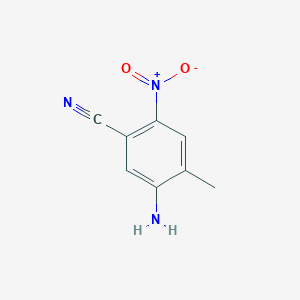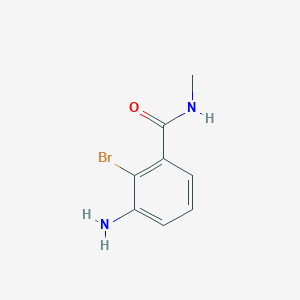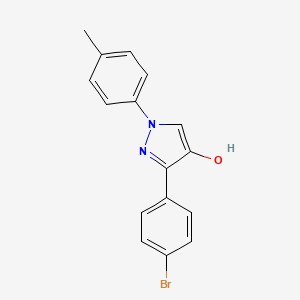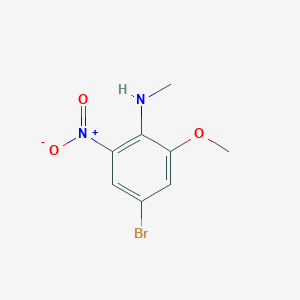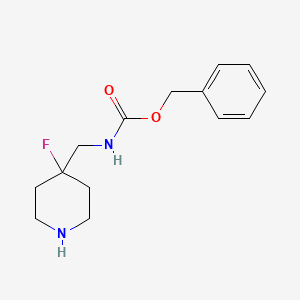
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a chemical compound with the molecular formula C14H19FN2O2 . It is a compound of interest in various fields of research .
Synthesis Analysis
The synthesis of Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a process that requires specialized knowledge and equipment . The exact method for its synthesis may vary depending on the specific requirements of the research or application .Molecular Structure Analysis
The molecular structure of Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is defined by its molecular formula, C14H19FN2O2 . This formula indicates that it is composed of 14 carbon atoms, 19 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving Benzyl (4-fluoropiperidin-4-yl)methylcarbamate are complex and require a deep understanding of organic chemistry . The compound’s reactivity is influenced by its molecular structure and the conditions under which it is stored and used .Physical And Chemical Properties Analysis
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate has a molecular weight of 266.311 Da . Other physical and chemical properties such as boiling point, solubility, and stability would depend on various factors including temperature and pressure .Applications De Recherche Scientifique
Medicine: HIV Treatment Research
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate has been explored for its potential in the treatment of HIV. Research indicates that derivatives of piperidin-4-ol, to which this compound is structurally related, have shown promise as CCR5 antagonists . CCR5 is a receptor on the surface of white blood cells and acts as a critical entry point for the HIV virus. By blocking this receptor, the compound could prevent the virus from entering and infecting the cells, offering a novel approach to HIV treatment.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRTFNQNSMNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




